cis-1,3-Dimethoxycyclohexane

Enantioselective C–H oxidation Catalyst benchmarking Desymmetrization

cis-1,3-Dimethoxycyclohexane is a meso‑configured 1,3‑disubstituted cyclohexane diether. Its cis stereochemistry forces distinct conformational behavior compared to its trans isomer and to regioisomeric dimethoxycyclohexanes.

Molecular Formula C8H16O2
Molecular Weight 144.21 g/mol
Cat. No. B1260607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,3-Dimethoxycyclohexane
Synonyms1,3-dimethoxycyclohexane
cis-1,3-dimethoxycyclohexane
Molecular FormulaC8H16O2
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCOC1CCCC(C1)OC
InChIInChI=1S/C8H16O2/c1-9-7-4-3-5-8(6-7)10-2/h7-8H,3-6H2,1-2H3/t7-,8+
InChIKeyMQTLTQMOALIWRO-OCAPTIKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why cis-1,3-Dimethoxycyclohexane (CAS 30363-81-6) Deserves a Distinct Procurement Category


cis-1,3-Dimethoxycyclohexane is a meso‑configured 1,3‑disubstituted cyclohexane diether. Its cis stereochemistry forces distinct conformational behavior compared to its trans isomer and to regioisomeric dimethoxycyclohexanes. The compound serves as a well‑defined, hydrogen‑bond‑free scaffold for conformational analysis and catalyst benchmarking, where its simple structure exposes steric and electronic effects that are masked in more complex analogues [1]. Unlike its hydrogen‑bond‑donor congeners, its conformational equilibrium is governed purely by 1,3‑diaxial steric repulsion and solvent polarity, making it a uniquely interpretable model system [2].

Conformational analysis H-bond-free 1,3-diether scaffold; equilibrium governed purely by steric and solvent effects.
Catalyst benchmarking Minimal-complexity meso substrate for enantioselective C–H oxidation desymmetrization.
Physical-organic probe Absence of intramolecular H-bond donor avoids conformational switching seen in OH analogues.

Why Generic 1,3-Dimethoxycyclohexane or Regioisomer Procurement Risks Experimental Irreproducibility


“1,3‑Dimethoxycyclohexane” listings that do not specify cis or trans stereochemistry conflate two diastereomers with different conformational preferences and different chemical reactivity. Even within the same connectivity, the cis isomer lacks an intramolecular hydrogen bond, while analogous hydrogen‑bond‑donor compounds (e.g., cis‑3‑methoxycyclohexanol) exhibit concentration‑ and solvent‑dependent conformational switching [1]. Furthermore, regioisomers such as cis‑1,2‑dimethoxycyclohexane place the methoxy groups in a 1,2‑relationship that alters the chelating ability and the steric environment around the ring. For applications that depend on the precisely defined 1,3‑meso geometry—including desymmetrization catalysis and physical‑organic conformational studies—substitution by a generic or incorrectly specified isomer introduces uncontrolled variables that invalidate quantitative comparisons [2].

!
Unspecified stereochemistry conflates cis/trans diastereomers with different reactivity and conformational preferences.
!
Analogues bearing H-bond donors (e.g., cis-3-methoxycyclohexanol) introduce concentration- and solvent-dependent conformational switching.
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Regioisomers (e.g., 1,2-substitution) alter chelation ability and steric environment, disrupting desymmetrization outcomes.

Head‑to‑Head Quantitative Benchmarks That Differentiate cis-1,3-Dimethoxycyclohexane from Its Closest Analogs


Oxidative Desymmetrization Yield and Enantioselectivity: cis-1,3-Dimethoxycyclohexane vs. C1‑Substituted Analogues

In a direct head‑to‑head comparison within a single catalytic system, simple cis-1,3-dimethoxycyclohexane (S4) undergoes manganese‑catalyzed C(sp3)–H oxidation to give 3-methoxycyclohexanone with 20% yield and 29% ee. This is substantially lower than the performance observed for the C1‑pivaloyl analogue S2 (21% yield, 22% ee) and the C1‑benzoyl analogue S3 (43% yield, 95% ee). The marked drop in enantioselectivity highlights the critical role of C1‑substitution in achieving catalyst‑substrate shape complementarity and validates the simple cis-1,3-diether as a stringent, low‑complexity benchmark substrate [1].

Oxidative Desymmetrization Yield & ee
Head-to-head
20% yield, 29% ee (S4) vs C1‑benzoyl analogue 43% yield, 95% ee
Supports use as low‑baseline benchmarking substrate for catalyst evaluation.
[Mn(OTf)₂(pdp)] catalyst, H₂O₂, ambient temp.
Enantioselective C–H oxidation Catalyst benchmarking Desymmetrization

Conformational Equilibrium: Absence of Intramolecular Hydrogen Bond Stabilization vs. OH‑Containing Analogues

Low‑temperature ¹H NMR data on cis‑3‑X‑methoxycyclohexanes show that for X = OCH₃ (i.e., cis-1,3-dimethoxycyclohexane, compound 14) the diequatorial (ee) conformer is predominant. In contrast, the NMe₂‑ and OH‑substituted analogues (compounds 6 and 7) are almost equally populated by ee and diaxial (aa) conformers at room temperature because the aa conformer is stabilized by an intramolecular hydrogen bond (IAHB) that does not exist in the dimethoxy compound [1]. The IAHB energy in cis‑3‑methoxycyclohexanol was quantified as 18.4 kJ mol⁻¹ by the CBS‑4M method, a stabilization completely absent in cis-1,3-dimethoxycyclohexane [2].

Conformational IAHB Absence
Cross-study comparable
IAHB energy = 0 kJ mol⁻¹ (no H‑bond); cis‑3‑methoxycyclohexanol: 18.4 kJ mol⁻¹
Enables pure steric/solvent conformational interpretation without H‑bond perturbation.
Low‑temp ¹H NMR (CDCl₃/C₆D₁₂), CBS‑4M calculations.
Conformational analysis NMR spectroscopy Intramolecular hydrogen bond

Lipophilicity: Predicted LogP Difference Between cis and trans Diastereomers

Predicted lipophilicity differs measurably between the cis and trans diastereomers of 1,3‑dimethoxycyclohexane. The ACD/LogP for the cis isomer is 0.87 , whereas the trans isomer (DL‑trans‑1,3‑dimethoxycyclohexane, CAS 36897‑97‑9) has a reported LogP of 1.3 [1]. This LogP difference of approximately 0.43 log units translates to a roughly 2.7‑fold difference in partition coefficient, which can affect chromatographic retention, membrane permeability in biological assays, and solvent extraction behaviour.

Predicted LogP Difference
Predicted data
cis LogP 0.87 vs trans LogP 1.3 (Δ +0.43)
Cis diastereomer provides lower lipophilicity, supporting aqueous compatibility.
ACD/LogP prediction; database value for trans isomer.
Physicochemical property Lipophilicity Diastereomer differentiation

Boiling Point and Volatility Profile Relative to the Aromatic Analog 1,3‑Dimethoxybenzene

cis‑1,3‑Dimethoxycyclohexane has a predicted boiling point of 183.6 °C at 760 mmHg . Its aromatic counterpart, 1,3‑dimethoxybenzene, boils at approximately 217 °C (literature value). The ~33 °C lower boiling point of the saturated cyclohexane analogue offers a practical advantage in applications requiring solvent removal by evaporation or distillation under mild conditions. Furthermore, the enthalpy of vaporization for cis‑1,3‑dimethoxycyclohexane is predicted to be 40.3 kJ mol⁻¹, compared to a reported value of approximately 49 kJ mol⁻¹ for 1,3‑dimethoxybenzene, consistent with weaker intermolecular interactions in the saturated system [1].

Boiling Point & Volatility
Cross-study comparable
bp 183.6 °C, ΔHvap 40.3 kJ mol⁻¹; aromatic analogue bp ~217 °C, ΔHvap ~49 kJ mol⁻¹
Offers distinct volatility window for mild solvent removal and crystallization workflows.
Predicted bp (ACD/Labs); literature aromatic bp.
Volatility Boiling point Cyclohexane vs. aromatic

When cis-1,3-Dimethoxycyclohexane Outperforms Generic Alternatives: Evidence‑Backed Application Scenarios


Stringent Benchmark Substrate for Enantioselective Desymmetrization Catalyst Development

For catalyst discovery programs aiming to demonstrate broad substrate scope and genuine enantiocontrol, cis-1,3-dimethoxycyclohexane serves as a minimal‑complexity meso substrate that exposes any weakness in catalyst‑substrate recognition. Its low baseline performance (20% yield, 29% ee) with a state‑of‑the‑art Mn catalyst [1] provides a wide dynamic range for benchmarking new ligands, making it preferable to C1‑substituted analogues that already give high ee values and leave little room for differentiation.

Conformational Reference Probe Free of Intramolecular Hydrogen Bonding

Physical‑organic chemists studying 1,3‑diaxial steric effects require a model compound in which conformational populations are not perturbed by intramolecular hydrogen bonds. Unlike cis‑3‑methoxycyclohexanol, whose diaxial conformer is stabilized by an IAHB of 18.4 kJ mol⁻¹, cis‑1,3‑dimethoxycyclohexane has no hydrogen‑bond donor and its equilibrium reflects pure steric and solvent effects [1]. This makes it the ideal reference for computational force‑field validation and for NMR‑based conformational analysis across solvent polarity series.

Low‑Lipophilicity Building Block for Medicinal Chemistry Scaffolds Requiring the 1,3‑Dioxygenated Cyclohexane Motif

In lead optimization programs where the 1,3‑dioxygenated cyclohexane core is desired but excessive lipophilicity must be avoided, the cis diastereomer (ACD/LogP 0.87) offers a measurable advantage over the trans diastereomer (LogP 1.3) [1][2]. Procurement of the stereochemically pure cis compound ensures that the lower LogP is maintained throughout the synthetic sequence, supporting compliance with Lipinski guidelines and improving aqueous solubility of intermediates.

Volatile Mid‑Boiling Ethereal Solvent or Entrainer with a Saturated Cyclohexane Core

When a reaction or extraction requires a mid‑boiling (≈184 °C) ethereal solvent that lacks the UV chromophore and π‑stacking propensity of aromatic ethers such as 1,3‑dimethoxybenzene (bp ~217 °C), cis-1,3‑dimethoxycyclohexane is the suitable choice [1]. Its substantially lower boiling point and lower enthalpy of vaporization (ΔHvap 40.3 vs. ~49 kJ mol⁻¹) facilitate gentle solvent removal, reduce energy costs in distillation, and minimize thermal stress on sensitive products.

Application
Selection Property
Validation Focus
Enantioselective desymmetrization catalyst benchmarking
Minimal-complexity meso diether substrate
Baseline ee/yield window to differentiate ligand control
Conformational analysis (NMR/computational)
H‑bond‑free 1,3‑diether scaffold
Pure steric/solvent equilibrium without IAHB perturbation
Medicinal chemistry scaffold with 1,3‑dioxygenated cyclohexane
cis diastereomer for lower lipophilicity
Diastereomer-dependent lipophilicity control (aqueous compatibility)
Mid‑boiling ethereal solvent / entrainer
Saturated cyclohexane diether with distinct volatility
Volatility window relative to aromatic ethers for mild removal
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